α2D Adrenergic Receptor Binding Affinity: Sub-Picomolar Ki vs. Dexmedetomidine and Clonidine
The target compound (designated compound 22 in Ross et al., also referred to as 4-(4-imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene, the free base of TC-G 1000) demonstrates an α2D adrenergic receptor Ki of 0.0086 nM, representing a 1.74-fold higher affinity than dexmedetomidine (Ki = 0.015 nM) and a 45-fold higher affinity than clonidine (Ki = 0.39 nM) in the same rat α2D binding assay using p-aminoclonidine as the displaceable ligand [1]. All Ki values were determined using 5–8 concentrations tested in triplicate, ensuring methodological comparability [1]. This sub-picomolar affinity places the compound among the most potent α2D ligands reported in the primary literature.
| Evidence Dimension | Binding affinity (Ki) for rat α2D adrenergic receptor |
|---|---|
| Target Compound Data | Ki = 0.0086 nM |
| Comparator Or Baseline | Dexmedetomidine Ki = 0.015 nM; Clonidine Ki = 0.39 nM |
| Quantified Difference | 1.74× more potent vs. dexmedetomidine; 45× more potent vs. clonidine |
| Conditions | Rat α2D adrenergic receptor binding assay; p-aminoclonidine as displaceable ligand; 5–8 concentrations in triplicate (Ross et al., J. Med. Chem. 2000, Table 1) |
Why This Matters
For researchers designing α2D receptor occupancy studies, the sub-picomolar Ki of this compound enables experiments at substantially lower concentrations than dexmedetomidine or clonidine, reducing off-target engagement at the α1 receptor while maintaining full α2D saturation.
- [1] Ross, T. M.; Jetter, M. C.; McDonnell, M. E.; Boyd, R. E.; Connelly, C. D.; Martinez, R. P.; Lewis, M. A.; Codd, E. E.; Raffa, R. B.; Reitz, A. B. α2 Adrenoceptor Agonists as Potential Analgesic Agents. 2. Discovery of 4-(4-Imidazo)-1,3-dimethyl-6,7-dihydrothianaphthene as a High-Affinity Ligand for the α2D Adrenergic Receptor. J. Med. Chem. 2000, 43 (5), 765–768 (Table 1). View Source
